benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Description
Structure
2D Structure
Properties
CAS No. |
96946-42-8 |
|---|---|
Molecular Formula |
C59H77N2O15S+ |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |
InChI Key |
GLLXELVDCIFBPA-MLPUUEHESA-M |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
90-93°C |
Pictograms |
Acute Toxic; Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Investigations
Synthetic Pathways and Process Optimization Research
The synthesis of cisatracurium (B1209417) besylate is a multi-step process that has been the subject of considerable optimization research to improve yield and purity. chinjmap.comchinjmap.com A common pathway involves the use of R-tetrahydropapaverine as a key chiral intermediate. acs.orgnih.govpnas.org
One established synthetic route begins with the reaction of (R)-tetrahydropapaverine with 1,5-pentamethylene diacrylate. epo.org This is followed by a quaternization reaction with methyl benzenesulfonate (B1194179) to yield a mixture of atracurium (B1203153) besylate isomers. epo.org Research has focused on optimizing the Michael addition reaction of R-tetrahydropapaverine with pentane-1,5-diyl diacrylate to achieve higher yields and purity.
Another approach involves the condensation of 1,5-pentanediol (B104693) with 3-bromopropionic acid, followed by dehydrobromination to produce 1,5-pentamethylene diacrylate. google.com The synthesis can also start from more fundamental building blocks like 3,4-dimethoxyphenethylamine (B193588) and (3,4-dimethoxyphenyl)acetic acid to produce tetrahydropapaverine, which is then resolved and carried forward. chinjmap.com
A practical, one-pot, four-step process has been developed to synthesize tetrahydropapaverine hydrochloride from 2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzeneacetic acid, achieving high yield and purity. acs.org This intermediate is then resolved using N-acetyl-D-phenylalanine to obtain the desired R-tetrahydropapaverine. acs.org
The table below summarizes key reactions in the synthesis of cisatracurium besylate and its intermediates.
| Reaction Step | Reactants | Product | Key Findings/Optimizations |
| Intermediate Synthesis | 2-(3,4-dimethoxyphenyl)ethanamine, 3,4-dimethoxybenzeneacetic acid | Tetrahydropapaverine hydrochloride | One-pot process developed with 85.4% yield and 98.1% purity. acs.org |
| Chiral Resolution | (±)-Tetrahydropapaverine, N-acetyl-D-phenylalanine | R-tetrahydropapaverine | Achieved 28.1% yield and 98.0% enantiomeric excess (ee). acs.org |
| Michael Addition | R-tetrahydropapaverine, Pentane-1,5-diyl diacrylate | (1R,1'R)-atracurium precursor | Optimization of this step is crucial for overall yield. |
| Quaternization | (1R,1'R)-atracurium precursor, Methyl benzenesulfonate | (1R,1'R)-atracurium besylate isomer mixture | Yields a mixture of (1R-cis,1'R-cis), (1R-cis,1'R-trans), and (1R-trans,1'R-trans) isomers. epo.org |
Isomeric Separation and Purification Strategies
Since the synthesis of atracurium from R-tetrahydropapaverine yields a mixture of three stereoisomers, the separation of the desired (1R-cis,1'R-cis) isomer (cisatracurium) is a critical step. epo.org High-performance liquid chromatography (HPLC) is the primary technique employed for this separation. epo.orggoogle.com
Initial methods utilized preparative HPLC with a silica (B1680970) gel stationary phase and an eluent containing dichloromethane, methanol (B129727), and a strong acid like benzenesulfonic acid. epo.org However, the instability of cisatracurium in the presence of strong acids led to the development of improved methods that avoid their use. google.comjustia.com
Current strategies often employ flash chromatography, which is more suitable for large-scale industrial production than traditional HPLC. google.comgoogleapis.com These methods may use a silica gel column with an eluent system composed of an organic solvent (e.g., dichloromethane), a polar aprotic co-solvent, and a weak organic acid. google.com This approach allows for the isolation of cisatracurium besylate with an isomeric purity of at least 99%. google.comgoogleapis.com
The following table outlines different chromatographic conditions used for the separation of atracurium isomers.
| Chromatography Technique | Stationary Phase | Mobile Phase/Eluent | Key Outcome |
| Preparative HPLC | Silica Gel | Dichloromethane, methanol, benzenesulfonic acid | Separation of isomers, but potential for product degradation. epo.org |
| HPLC | Silica Gel | Organic solvent, polar aprotic co-solvent, weak organic acid | Avoids strong acids, improving stability of cisatracurium. google.comjustia.com |
| Flash Chromatography | Silica Gel (30-50μ) | Dichloromethane, methanol, benzenesulfonic acid (in specific ratios) | Rapid, scalable separation with high purity (≥99%). google.comgoogleapis.com |
| Chiral HPLC | Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) | Acetonitrile (B52724), Potassium hexafluorophosphate (B91526) (KPF6) | Baseline separation of cis-cis, cis-trans, and trans-trans isomers. longdom.orglongdom.org |
| UPLC | C18 column (1.8µm particle size) | Potassium phosphate (B84403) buffer, acetonitrile, methanol gradient | Separation of atracurium stereoisomers and degradation products. researchgate.net |
Stereochemical Analysis and Chiral Recognition Studies
Atracurium has four chiral centers, which theoretically allows for sixteen stereoisomers. However, due to the molecule's symmetry, only ten isomers exist. wikipedia.orgpfizer.com These are grouped into cis-cis, cis-trans, and trans-trans isomers. wikipedia.org Cisatracurium is specifically the (1R,2R,1'R,2'R) isomer, one of the three cis-cis isomers. wikipedia.org
The successful separation of atracurium isomers relies on the principles of chiral recognition. In chromatographic methods, this is achieved through the differential interaction of the isomers with a chiral stationary phase (CSP) or a chiral selector in the mobile phase.
Studies using a Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) column have provided insights into the chiral recognition mechanism. longdom.orglongdom.org Molecular docking simulations suggest that the separation is governed by a combination of intermolecular forces:
π-π interactions: Occur between the aromatic rings of the atracurium isomers and the phenyl groups of the CDMPC stationary phase. longdom.org
Hydrogen bonding: Forms between the polar groups of the isomers and the stationary phase. longdom.org
The choice of mobile phase components, such as acetonitrile and potassium hexafluorophosphate, can influence these interactions and thereby affect the enantioselectivity of the separation. longdom.orglongdom.org Other research has explored the use of cyclodextrins as chiral selectors, where the phenyl ring of the atracurium isomer forms an inclusion complex within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. researchgate.netresearchgate.net
Pharmacodynamics: Molecular and Receptor Level Mechanisms
Mechanism of Neuromuscular Blockade at the Molecular Level
Cisatracurium (B1209417) besylate functions as a competitive antagonist at nicotinic acetylcholine (B1216132) (ACh) receptors located on the motor end-plate of the neuromuscular junction. cancer.govpfizermedicalinformation.compatsnap.com Under normal physiological conditions, the neurotransmitter acetylcholine is released from nerve terminals and binds to these receptors, which triggers a depolarization of the muscle cell membrane and results in muscle contraction. patsnap.com Cisatracurium besylate binds to these same cholinergic receptors but does not activate them. drugbank.compatsnap.com By occupying the receptor sites, it physically prevents acetylcholine from binding, thereby inhibiting the downstream signaling cascade that leads to muscle depolarization and contraction. drugbank.compatsnap.com This competitive blockade results in muscle paralysis. patsnap.com The action of cisatracurium can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the neuromuscular junction, allowing ACh to outcompete the blocking agent. drugbank.compfizermedicalinformation.com
Studies have been conducted to quantify the binding affinity of cisatracurium for nicotinic acetylcholine receptors (nAChRs). Research indicates that cisatracurium is a potent inhibitor of human adult muscle nAChRs, demonstrating an IC₅₀ value of 10 nM. caymanchem.comcaymanchem.com The IC₅₀ value represents the concentration of an antagonist required to inhibit 50% of the receptor response to an agonist. Further studies on mouse nAChRs have shown IC₅₀ values of 54 nM for adult receptors and 115 nM for embryonic receptors. caymanchem.comcaymanchem.com
The binding kinetics of cisatracurium at the two non-identical binding sites of the adult mouse muscle nAChR (designated αε and αδ) have been investigated. While a single-site binding model is often sufficient for many antagonists, research suggests a two-site model is preferred for cisatracurium. nih.gov This indicates differing affinities for the two sites. One study reported two distinct L values (equivalent to IC₅₀ in this model) of 73 ± 11 nM and 400 ± 190 nM. nih.gov Further analysis to determine site selectivity found the ratio of binding constants (Lαε/Lαδ) for cisatracurium to be 0.22, suggesting a preference for one site over the other. nih.gov
Due to its rapid breakdown via Hofmann elimination at physiological pH and temperature, successfully studying the binding of cisatracurium to plasma proteins has been challenging. nih.govdrugbank.compfizermedicalinformation.comfresenius-kabi.us
Interactive Table: Cisatracurium Affinity for Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Type | Species | IC₅₀ Value |
| Adult Muscle nAChR | Human | 10 nM |
| Adult Muscle nAChR | Mouse | 54 nM |
| Embryonic nAChR | Mouse | 115 nM |
Competitive Antagonism of Nicotinic Acetylcholine Receptors
Comparative Potency and Receptor Interaction Dynamics Research
The neuromuscular blocking potency of cisatracurium besylate is approximately three times greater than that of atracurium (B1203153) besylate. nih.govdrugbank.comfda.govfresenius-kabi.us The average ED₉₅ (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) for cisatracurium is 0.05 mg/kg in adults under opioid/nitrous oxide/oxygen anesthesia. pfizermedicalinformation.comfresenius-kabi.us
Comparative studies have evaluated cisatracurium against other neuromuscular blocking agents. In a study comparing equipotent doses of cisatracurium and atracurium, the time to maximum block was up to 2 minutes longer for cisatracurium, though the clinically effective duration of action and the rate of spontaneous recovery were similar. fda.govnih.gov However, other research has found that at an equivalent 2xED₉₅ dose, atracurium may have a more rapid onset of action than cisatracurium. nih.gov Conversely, higher doses of cisatracurium (4xED₉₅ and 6xED₉₅) result in a significantly faster onset and longer duration of action compared to the 2xED₉₅ dose of either atracurium or cisatracurium. nih.gov
When compared to rocuronium (B1662866), another non-depolarizing agent, studies have shown differences in onset and duration. One clinical comparison found that rocuronium had a significantly shorter onset time (90 seconds) compared to cisatracurium (120 seconds) and also a shorter duration of action (35 minutes vs. 45 minutes). anesthesiologypaper.com
Research in rabbits has compared the pharmacodynamics of cisatracurium with pancuronium (B99182) and a novel agent, CW002. In this model, CW002 was found to be four times more potent than cisatracurium. nih.gov While all three drugs exhibited a similar onset time of approximately 1.5 minutes, cisatracurium and CW002 had a significantly shorter duration of action and faster spontaneous recovery profile than pancuronium. nih.gov
Interactive Table: Comparative Potency and Onset in Animal Models
| Compound | Animal Model | Potency (ED₉₅) | Onset Time |
| Cisatracurium | Rabbit | 0.037 ± 0.002 mg/kg | ~1.5 min |
| Pancuronium | Rabbit | Not specified | ~1.5 min |
| CW002 | Rabbit | Not specified (4x more potent than cisatracurium) | ~1.5 min |
Pharmacokinetics: Degradation Pathways and Metabolite Characterization
Primary Elimination Mechanism: Hofmann Elimination
The principal pathway for the elimination of cisatracurium (B1209417) besylate is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature. patsnap.comnih.gov This degradation pathway accounts for approximately 77% of the total clearance of the drug. nih.gov Hofmann elimination involves the breakdown of the cisatracurium molecule in the plasma and tissues, independent of liver and kidney function. nih.govnih.gov This organ-independent elimination is a key feature that distinguishes cisatracurium from many other neuromuscular blocking agents. patsnap.comwikipedia.org
The rate of Hofmann elimination is directly influenced by pH. wikipedia.org The reaction is base-catalyzed, meaning that an increase in pH accelerates the degradation of cisatracurium. wikipedia.org This relationship has been demonstrated in vitro and is a critical factor in the drug's stability and rate of clearance in the body. wikipedia.orgfda.gov Consequently, alterations in a patient's acid-base balance can theoretically affect the duration of neuromuscular blockade.
Table 1: Influence of pH on Cisatracurium Besylate Degradation This table presents a conceptual representation of the relationship between pH and the rate of Hofmann elimination.
| pH | Relative Rate of Degradation |
| Acidic (<7.4) | Slower |
| Physiological (7.4) | Normal |
| Alkaline (>7.4) | Faster |
Temperature is another critical factor governing the kinetics of Hofmann elimination. wikipedia.org An increase in body temperature will increase the rate of cisatracurium degradation, while hypothermia will slow it down. wikipedia.orgpfizermedicalinformation.com This means that febrile patients may require higher doses, whereas patients undergoing therapeutic hypothermia may experience a prolonged effect from a standard dose. nih.gov
Table 2: Influence of Temperature on Cisatracurium Besylate Degradation This table provides a conceptual overview of the effect of temperature on the rate of Hofmann elimination.
| Temperature | Relative Rate of Degradation |
| Hypothermic (<37°C) | Slower |
| Normothermic (37°C) | Normal |
| Hyperthermic (>37°C) | Faster |
Extensive research has substantiated the organ-independent nature of cisatracurium's elimination. Studies in patients with end-stage renal disease and those with hepatic impairment have shown no clinically significant differences in the pharmacokinetic parameters of cisatracurium compared to healthy adults. nih.govdrugbank.com While the liver and kidneys play a minor role in the elimination of the parent drug, they are the primary pathways for the clearance of its metabolites. nih.govfda.govdrugbank.com This organ-independent degradation is a significant advantage, as it provides a predictable clinical effect even in patients with compromised renal or hepatic function. patsnap.comwikipedia.org
Influence of Temperature on Hofmann Elimination Kinetics
Metabolite Formation Pathways and Identification
The degradation of cisatracurium besylate through Hofmann elimination and, to a lesser extent, ester hydrolysis, results in the formation of several metabolites, none of which possess neuromuscular blocking activity. fda.govpfizermedicalinformation.com
One of the primary metabolites of cisatracurium is laudanosine (B1674548), a tertiary amino alkaloid. wikipedia.orgfda.gov Laudanosine is formed through the Hofmann elimination process. wikipedia.orgfda.gov Unlike cisatracurium, laudanosine is metabolized by the liver and its metabolites are excreted in the urine. fda.govdrugbank.comnih.gov While laudanosine has been reported to have central nervous system stimulant effects in animal studies, the plasma concentrations observed in humans after therapeutic doses of cisatracurium are significantly lower than those seen with atracurium (B1203153) and are not associated with clinically relevant effects. wikipedia.orgwikipedia.org
In addition to laudanosine, Hofmann elimination also produces a monoquaternary acrylate (B77674) metabolite. patsnap.comfda.gov This metabolite then undergoes hydrolysis by non-specific plasma esterases to form the monoquaternary alcohol (MQA) metabolite. fda.govpfizermedicalinformation.comnih.gov The MQA can also undergo Hofmann elimination, but at a much slower rate than the parent compound. fda.govpfizermedicalinformation.com Following intravenous administration of cisatracurium, the peak plasma concentrations of laudanosine and the monoquaternary alcohol metabolite are approximately 6% and 11% of the parent compound, respectively. drugbank.comnps.org.au
Monoquaternary Alcohol Metabolite Formation
The degradation of cisatracurium besylate is a multi-step process that begins with Hofmann elimination, a chemical process dependent on physiological pH and temperature. fda.govnih.gov This initial step does not directly produce the monoquaternary alcohol (MQA) metabolite. Instead, Hofmann elimination cleaves the parent cisatracurium molecule to yield two primary products: laudanosine and a monoquaternary acrylate metabolite. fda.govfresenius-kabi.usld99.com
The formation of the monoquaternary alcohol metabolite occurs in a subsequent step. fda.gov The monoquaternary acrylate metabolite undergoes hydrolysis, a reaction catalyzed by non-specific plasma esterases, which results in the formation of the monoquaternary alcohol (MQA). fda.govfresenius-kabi.uspfizermedicalinformation.com This MQA metabolite can also undergo Hofmann elimination itself, although this process occurs at a much slower rate compared to the degradation of the parent cisatracurium compound. fda.govdrugbank.com In clinical studies involving intravenous infusions of cisatracurium, the peak plasma concentrations of the MQA metabolite were found to be approximately 11% of the parent compound, while laudanosine concentrations were about 6%. fda.govdrugbank.comiqb.es
Role of Plasma Esterases in Metabolite Hydrolysis
Plasma esterases play a crucial, yet specific, role in the metabolic cascade of cisatracurium besylate. Unlike its parent compound, atracurium, cisatracurium itself is not significantly degraded directly by ester hydrolysis. nih.govld99.comresearchgate.net The rate-limiting step in the elimination of cisatracurium is the non-enzymatic Hofmann elimination. researchgate.netwikipedia.org
Preclinical Pharmacokinetic Studies and In Vivo-In Vitro Correlations
Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic properties of cisatracurium besylate. These studies reveal important species-specific differences in metabolism and clearance when compared to humans.
Comparative Pharmacokinetic Profiles in Animal Models (e.g., Canine, Murine)
Pharmacokinetic studies of cisatracurium have been conducted in several animal species, including dogs (canine), rats (murine), and pigs, revealing distinct metabolic profiles.
In canine models, the in vivo elimination of cisatracurium is significantly faster than its in vitro degradation in plasma would suggest. nih.gov One study in anesthetized dogs found the mean in vivo terminal elimination half-life to be approximately 16.4 minutes, which was about twofold faster than the mean in vitro degradation half-life of 32.9 minutes in canine plasma. nih.gov This indicates that in dogs, unlike in humans, the in vitro degradation rate is not a reliable predictor of the in vivo elimination rate. nih.govresearchgate.net
In murine models, specifically in rat plasma, cisatracurium is metabolized by non-specific carboxylesterases, which is a rate-limiting step. wikipedia.org This enzymatic degradation pathway in rats leads to the formation of the monoquaternary alcohol and a monoquaternary acid, highlighting a major species difference compared to the primary Hofmann elimination pathway in humans. researchgate.netwikipedia.org
Studies in pigs have also been conducted to establish the drug's time profile and effects, providing further comparative pharmacokinetic data. researchgate.netresearchgate.net
Below is a data table summarizing key pharmacokinetic parameters in different animal models from preclinical research.
| Parameter | Canine (Dog) | Murine (Rat) | Human (for comparison) |
|---|---|---|---|
| Primary Elimination Pathway | Hofmann Elimination & Significant Organ Clearance | Carboxylesterase Metabolism (rate-limiting) & Hofmann Elimination | Hofmann Elimination (rate-limiting) |
| Mean Elimination Half-Life (t½) | ~16.4 minutes (in vivo) | Not specified | 22-29 minutes |
| Total Body Clearance (CL) | ~10.9 mL/min/kg (derived) | Not specified | 4.5-5.7 mL/min/kg |
| Volume of Distribution (Vss) | 184-212 mL/kg | Not specified | ~145 mL/kg |
Organ Clearance Contributions in Preclinical Species
In dogs, organ clearance plays a much more substantial role than in humans. nih.gov Studies have shown that organ clearance in anesthetized dogs accounts for approximately 56% of the total body clearance of cisatracurium. nih.govresearchgate.net This contrasts sharply with the situation in humans, where organ clearance (renal and hepatic) contributes only about 20-23% to total clearance, with the vast majority (around 77-80%) being handled by organ-independent Hofmann elimination. drugbank.comnih.gov The significant organ clearance in dogs may be attributable to mechanisms such as increased biliary excretion or the presence of renal secretion, which require further investigation. nih.gov
In rats, the rate-limiting metabolism by carboxylesterases points to a more significant role for organ-based (hepatic) and plasma-based enzymatic clearance compared to the predominantly chemical degradation process seen in humans. wikipedia.org
The table below compares the contribution of different clearance pathways in a key preclinical species against human data.
| Clearance Pathway | Canine (Dog) Contribution | Human Contribution |
|---|---|---|
| Organ Clearance (Hepatic/Renal) | ~56% | ~23% (Renal clearance alone is ~16%) |
| Hofmann Elimination (Organ-Independent) | ~44% | ~77% |
Chemical Stability and Degradation Product Analysis
Degradation Kinetics and Factors Influencing Stability
The degradation of cisatracurium (B1209417) besylate is a critical aspect of its pharmacological profile, with temperature and pH being the primary drivers of this process. nih.gov
Impact of pH and Temperature on Chemical Degradation
Cisatracurium besylate's stability is significantly influenced by pH and temperature. The primary degradation pathway is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature. wikipedia.orgdrugbank.com An increase in pH and temperature accelerates the rate of this degradation. wikipedia.orgnih.gov For instance, at physiological pH, the degradation is rapid, which has made it challenging to study its plasma protein binding under normal conditions. pfizermedicalinformation.comdrugbank.com
Conversely, lower temperatures and a more acidic pH slow down the degradation process. wikipedia.org Cisatracurium besylate injection solutions are adjusted to a pH of 3.25 to 3.65 with benzenesulfonic acid to enhance stability. fda.gov Refrigeration at 2° to 8°C (36° to 46°F) is recommended for storage to preserve potency, as the rate of potency loss is approximately 5% per year under these conditions. fda.govnih.gov At room temperature (25°C or 77°F), the rate of potency loss increases significantly to about 5% per month. fda.govnih.gov
Forced degradation studies have shown that at 105°C for two hours, 27% of cisatracurium degraded, mainly into laudanosine (B1674548) and another degradation product (DP3). nih.gov However, no degradation was observed after three hours at 60°C. nih.gov In acidic conditions (1N HCl), 13.8% of the drug degraded after three hours. nih.gov
Influence of Solution Additives on Degradation Rates
Recent research has explored the use of additives to enhance the stability of cisatracurium besylate solutions. A study on a formulation containing citric acid and ethanol (B145695) demonstrated a synergistic effect that reduces the sensitivity of cisatracurium besylate to temperature and pH. google.com This combination was found to antagonize the Hofmann elimination reaction, thereby improving the stable pH range of the product. google.com The study suggests that citric acid, often used as a pH regulator and antioxidant synergist, and ethanol, primarily a solvent, work together to slow down the degradation process. google.com This allows for the possibility of liquid preparation and storage at room temperature. patsnap.com
Identification and Characterization of Degradation Products
The degradation of cisatracurium besylate results in several byproducts, with laudanosine being a well-known metabolite. However, other non-laudanosine degradation products have also been identified and characterized.
Chromatographic-Mass Spectrometric Elucidation of Degradants
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in identifying the degradation products of cisatracurium besylate. nih.govresearchgate.net These techniques allow for the separation and identification of degradants based on their retention times and mass-to-charge ratios. nih.gov One study utilized a mobile phase incompatible with MS for the initial HPLC-UV analysis and then isolated the degradation products using semi-preparative HPLC-UV before LC-MS analysis. nih.gov Another method involved the direct coupling of HPLC with NMR spectroscopy and simultaneous double coupling with NMR and MS. researchgate.net
Analysis of Non-Laudanosine Degradation Products (e.g., EP Impurities A, E/F, N/O)
Besides laudanosine, several other degradation products of cisatracurium have been identified, including those listed as impurities in the European Pharmacopoeia (EP). A study identified three main degradation products in a compounded cisatracurium solution as EP impurity A, EP impurities E/F, and EP impurities N/O. nih.gov The laudanosine generated accounted for less than a fifth of the total degradation. nih.gov
The specific identified impurities were:
EP impurity A (m/z = 430, M+) mdpi.com
EP impurity E and/or stereoisomer F (m/z = 516, M+) mdpi.com
EP impurity N and/or stereoisomer O (m/z = 570, M+) mdpi.com
These were identified by comparing their mass-to-charge ratios with the masses of impurities described in the EP monograph for cisatracurium. mdpi.com
Formulation Stability Investigations
The stability of cisatracurium besylate has been investigated in various formulations and storage conditions.
A study on a 10 mg/mL injectable cisatracurium solution compounded in a hospital pharmacy found that the solution remained stable for at least 15 months when stored refrigerated in amber glass ampoules. nih.govresearchgate.net The concentration of cisatracurium remained within a ±10% acceptance interval for this period. nih.gov After 18 months, the concentration had decreased to 88.7% of the initial concentration. nih.gov
Another study examined the stability of cisatracurium besylate in vials, syringes, and infusion admixtures. nih.gov It was found that 2 mg/mL and 10 mg/mL solutions in unopened vials were stable for at least 90 days at 4°C. nih.gov However, at 23°C, significant drug losses were observed in some formulations after 30 to 45 days. nih.gov Admixtures in 5% dextrose injection and 0.9% sodium chloride injection were stable for at least 30 days at 4°C, but showed substantial degradation at 23°C. nih.gov
The stability of diluted solutions has also been a subject of investigation. A 2 mg/mL solution of cisatracurium in polypropylene (B1209903) syringes was reported to be stable for at least 30 days at both 4°C and 23°C in one study, and for at least 7 days at both 5°C and 25°C in another. nih.gov A 5 mg/mL solution was found to be stable for at least 7 days at both 5°C and 25°C. nih.gov
Long-Term Storage Stability in Various Container Types
The stability of cisatracurium besylate has been evaluated in different storage containers, primarily glass vials and polypropylene syringes.
Amber Glass Ampoules:
Studies have shown that cisatracurium besylate, when stored in amber glass ampoules, maintains its stability for extended periods under appropriate conditions. A study on a 10 mg/mL injectable cisatracurium solution compounded in a hospital pharmacy and stored in refrigerated amber glass ampoules found that the concentration remained within a ±10% acceptance interval for 15 months. researchgate.netnih.govmdpi.com After 18 months, the concentration decreased to 88.7% of the initial concentration. researchgate.netnih.govnih.gov Throughout this period, the organoleptic properties, osmolality, and sterility were maintained, with only a slight decrease in pH. researchgate.netnih.govnih.gov The number of non-visible particles also remained below the European Pharmacopoeia's threshold. nih.govnih.gov
Research on 2 mg/mL and 10 mg/mL solutions stored in glass vials demonstrated stability for at least 90 days at 4°C and for at least 45 days at 23°C. nih.govmdpi.com
Interactive Data Table: Stability of Cisatracurium Besylate in Amber Glass Ampoules
| Concentration | Storage Temperature | Duration of Stability | Key Findings |
| 10 mg/mL | 2-8°C | 15 months | Concentration remained within ±10% of initial value. researchgate.netnih.govmdpi.com |
| 10 mg/mL | 2-8°C | 18 months | Concentration decreased to 88.7% of initial value. researchgate.netnih.govnih.gov |
| 2 mg/mL & 10 mg/mL | 4°C | At least 90 days | Stable. nih.govmdpi.com |
| 2 mg/mL & 10 mg/mL | 23°C | At least 45 days | Stable. nih.govmdpi.com |
Polypropylene Syringes:
The stability of cisatracurium besylate has also been assessed in polypropylene syringes. A 2 mg/mL solution of cisatracurium was found to be stable for at least 30 days at both 4°C and 23°C when stored in these syringes. nih.govnih.gov Other studies have reported that 2 mg/mL and 5 mg/mL solutions are stable for at least 7 days at both 5°C and 25°C. nih.govresearchgate.net
Interactive Data Table: Stability of Cisatracurium Besylate in Polypropylene Syringes
| Concentration | Storage Temperature | Duration of Stability | Source |
| 2 mg/mL | 4°C and 23°C | At least 30 days | nih.govnih.gov |
| 2 mg/mL | 5°C and 25°C | At least 7 days | nih.govresearchgate.net |
| 5 mg/mL | 5°C and 25°C | At least 7 days | nih.govresearchgate.net |
Stability in Parenteral Vehicle Admixtures
Cisatracurium besylate is often diluted in various intravenous fluids for administration. Its stability in these admixtures is crucial for maintaining its therapeutic effect.
Cisatracurium besylate injection is acidic, with a pH between 3.25 and 3.65, and may be incompatible with alkaline solutions having a pH greater than 8.5. fda.govpfizermedicalinformation.com Therefore, it should not be administered simultaneously with alkaline solutions in the same intravenous line. pfizermedicalinformation.com
Studies have confirmed the compatibility and stability of cisatracurium besylate with several common intravenous fluids. When diluted to concentrations between 0.1 and 2 mg/mL, it is physically and chemically stable for at least 24 hours at 5°C and 25°C in the following solutions, stored in either polyvinyl chloride (PVC) or polypropylene containers: medicines.org.ukmedicines.org.uk
5% Dextrose Injection, USP fda.gov
Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely employed technique for the analysis of cisatracurium (B1209417) besylate. Its applications range from routine quantitative determination to complex stability and purity assessments.
Quantitative Determination of Cisatracurium Besylate
HPLC methods with UV detection are standard for the quantitative determination of cisatracurium besylate in pharmaceutical preparations. nih.govmdpi.com These methods are designed to be accurate, precise, and linear over a specified concentration range.
A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and organic solvents such as methanol (B129727) and acetonitrile (B52724). davidpublisher.com The pH of the mobile phase is a critical parameter and is often adjusted to achieve optimal separation and peak shape. davidpublisher.com Detection is typically carried out at a wavelength of 280 nm, where cisatracurium besylate exhibits significant UV absorbance. davidpublisher.comnih.gov
Method validation is performed to ensure the reliability of the quantitative analysis. This includes assessing linearity, accuracy, precision, and the limits of detection and quantification. google.com For instance, a developed HPLC method demonstrated linearity for cisatracurium besylate in the concentration range of 9-128 µg/mL. nih.gov Another study reported good linearity within the range of 332.5 µg/mL to 498.7 µg/mL. google.com The precision of these methods is typically high, with Relative Standard Deviation (RSD) values for repeatability often being less than 2.0%. google.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Octadecylsilane (C18) | C18 (150 mm × 4.5 mm, 5 µm packing) |
| Mobile Phase | Acetonitrile-ammonium formate (B1220265) (pH 5.2; 0.3 M) (50:50, v/v) | 0.075 M Potassium dihydrogen phosphate (B84403) (pH 3.1): methanol: acetonitrile (50:30:20, by volume) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection Wavelength | 280 nm | 280 nm |
| Linearity Range | 9-128 µg/mL | 1-8 µg/mL |
Stability-Indicating HPLC Methods for Degradation Product Analysis
Cisatracurium besylate is susceptible to degradation, primarily through Hofmann elimination and ester hydrolysis. nih.gov Therefore, stability-indicating HPLC methods are essential to separate the intact drug from its degradation products, ensuring that the analytical method can accurately measure the drug concentration in the presence of its degradants.
These methods are developed by subjecting the drug to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation. nih.gov The goal is to generate the potential degradation products and then develop an HPLC method that can resolve them from the main cisatracurium peak and from each other. nih.gov Laudanosine (B1674548) is a major and toxic degradation product of cisatracurium and is often monitored alongside the active ingredient. nih.govmdpi.com
A stability-indicating HPLC-UV method was successfully developed and validated for the simultaneous determination of cisatracurium and laudanosine. nih.govmdpi.com This method was capable of separating cisatracurium from its degradation products, including those identified as European Pharmacopoeia (EP) impurities A, E/F, and N/O. nih.gov The separation is often achieved on a C18 column with a gradient or isocratic elution using a mobile phase containing an aqueous buffer and organic modifiers. davidpublisher.comnih.gov
| Degradation Product | Degradation Pathway | Significance |
|---|---|---|
| Laudanosine | Hofmann elimination | Major and toxic degradant |
| EP Impurity A (cis-quaternary acid) | Ester hydrolysis | Monitored as per pharmacopeial standards |
| EP Impurities E/F (cis-quaternary alcohol) | Ester hydrolysis | Monitored as per pharmacopeial standards |
| EP Impurities N/O (cis-monoacrylate) | Hofmann elimination | Monitored as per pharmacopeial standards |
Chiral HPLC for Stereoisomeric Purity Assessment
Cisatracurium besylate is one of ten stereoisomers of atracurium (B1203153) besylate. pillbuys.com Specifically, it is the (1R,1'R,2R,2'R)-isomer. The stereoisomeric purity is a critical quality attribute as different isomers may have different pharmacological and toxicological profiles. Chiral HPLC is the technique of choice for separating and quantifying the stereoisomers of atracurium. researchgate.netscholarscentral.com
Chiral separation can be achieved using chiral stationary phases (CSPs), such as cellulose-based columns like Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC). scholarscentral.com The mobile phase composition, including the type of organic modifier, buffer concentration, and pH, plays a significant role in achieving the desired enantioselectivity. scholarscentral.com For example, a mobile phase consisting of acetonitrile and potassium hexafluorophosphate (B91526) has been used to resolve the stereoisomers of atracurium besylate on a CDMPC column. scholarscentral.com
Directly coupled HPLC-NMR spectroscopy has also been utilized for the on-line separation and identification of the enantiomeric pairs and meso compounds of atracurium besylate after separation on a chiral column. pillbuys.com This powerful technique provides detailed structural information about the separated isomers.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry, especially when coupled with liquid chromatography, is an indispensable tool for the structural elucidation of impurities, degradation products, and metabolites of cisatracurium besylate.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Profiling
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is extensively used for the identification and profiling of impurities and degradation products of cisatracurium besylate. nih.govdaicelpharmastandards.com
In a typical LC-MS setup, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large and thermally labile molecules like cisatracurium and its related compounds, typically in the positive ion detection mode. nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions, providing molecular weight information that is crucial for identification.
For instance, LC-MS has been used to identify the degradation products of cisatracurium as products of Hofmann elimination and ester hydrolysis. nih.gov The technique is also vital for impurity profiling, which involves the detection and identification of impurities that may be present in the drug substance from the manufacturing process or that form during storage. tandfonline.com
LC-MS/MS and LC/TOF-MS for Structural Elucidation
For unambiguous structural elucidation, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) techniques like time-of-flight (TOF) MS are employed. researchgate.netresearchgate.net
LC-MS/MS involves the selection of a specific precursor ion (e.g., the molecular ion of an impurity), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule, which helps in its identification. mdpi.com This technique has been instrumental in identifying the degradation products of cisatracurium, such as EP impurities A, E/F, and N/O. nih.govmdpi.com
Advanced Spectroscopic and Detection Approaches
Advanced spectroscopic and detection methods offer high sensitivity and selectivity for the analysis of cisatracurium besylate, enabling trace-level detection and detailed structural elucidation.
Spectrofluorimetric Methods for Trace Analysis
Spectrofluorimetry provides a highly sensitive approach for the determination of cisatracurium besylate. This method leverages the native fluorescence of the molecule, allowing for its quantification at very low concentrations.
A spectrofluorimetric method has been developed for the determination of cisatracurium besylate in its methanolic solution by measuring its fluorescence intensity. researchgate.net The optimal wavelengths for this analysis are an excitation wavelength (λexc) of 230 nm and an emission wavelength (λem) of 312 nm. researchgate.net This technique has demonstrated linearity in the concentration range of 10.0 to 130.0 ng/mL, with a detection limit as low as 1.07 ng/mL. researchgate.net The method's utility extends to the analysis of cisatracurium in complex biological matrices, such as spiked human plasma, with reported percentage recoveries ranging from 97.43% to 103.50%. researchgate.net
Further advancements include the use of synchronous spectrofluorimetry, which has been successfully applied to the simultaneous determination of cisatracurium and co-administered drugs like nalbuphine (B1235481) and propofol. researchgate.net For the simultaneous analysis of cisatracurium and propofol, a first derivative synchronous spectrofluorimetric method is utilized with a Δλ of 40 nm. researchgate.net This approach allows for the quantification of cisatracurium in the concentration range of 20.0–280.0 ng/mL, with a lower detection limit of 2.35 ng/mL and a quantification limit of 7.1 ng/mL. researchgate.net
| Parameter | Value | Reference |
| Excitation Wavelength (λexc) | 230 nm | researchgate.netnih.gov |
| Emission Wavelength (λem) | 312 nm, 324 nm | researchgate.netnih.gov |
| Linearity Range | 10.0–130.0 ng/mL | researchgate.net |
| Detection Limit | 1.07 ng/mL | researchgate.net |
| Application | Spiked Human Plasma | researchgate.net |
Directly Coupled Chiral HPLC-NMR and HPLC-CD Spectroscopy
The stereoisomeric complexity of atracurium besylate, from which cisatracurium besylate (the 1R-cis, 1'R-cis isomer) is derived, necessitates the use of powerful chiral separation and identification techniques. google.comnih.gov Directly coupled High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) and High-Performance Liquid Chromatography-Circular Dichroism (HPLC-CD) spectroscopy have emerged as indispensable tools for this purpose. acs.orgacs.orgresearchgate.net
Atracurium besylate is a mixture of ten isomers, and chiral HPLC is employed to separate these stereoisomers. acs.orgacs.org The combination of HPLC with NMR allows for the on-line structural characterization of the separated isomers. acs.orgresearchgate.net High-field (750 MHz) 1H NMR spectroscopy, particularly in a stop-flow mode after chiral column separation, has been instrumental in identifying the enantiomeric pairs and distinguishing the meso compounds of atracurium besylate. acs.orgresearchgate.net
Complementary to HPLC-NMR, HPLC-CD provides information on the stereochemistry of the isomers. acs.orgacs.org The CD spectra, when compared with that of a known standard like (R)-laudanosine hydrochloride, which shares the same tetrahydroisoquinoline structural unit, allows for the assignment of the absolute stereochemistry of the separated enantiomers. acs.orgresearchgate.net These hyphenated techniques provide a powerful combination for the comprehensive structural and enantiomeric isomer identification of atracurium and its specific isomer, cisatracurium. acs.orgresearchgate.net
| Technique | Application | Key Findings | Reference |
| Chiral HPLC-NMR | Separation and structural identification of atracurium isomers. | Enables on-line characterization and distinction of enantiomeric pairs and meso compounds. | acs.orgresearchgate.net |
| Chiral HPLC-CD | Assignment of absolute stereochemistry of isomers. | Provides complementary enantiomeric information to HPLC-NMR. | acs.orgacs.org |
Charged Aerosol Detection (CAD) in Liquid Chromatography
Charged Aerosol Detection (CAD) is a valuable detection method for the analysis of cisatracurium besylate and its impurities, particularly those that lack a UV chromophore. researchgate.netnih.govmolnar-institute.com CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, making it suitable for quantifying compounds without the need for specific reference standards for each impurity. researchgate.netthermofisher.com
An HPLC method coupled with CAD has been developed for the simultaneous determination of atracurium, cisatracurium, and mivacurium, along with their impurities. researchgate.netoup.com This method is applicable to pharmaceutical preparations and demonstrates good sensitivity. researchgate.net For instance, the limit of quantitation for laudanosine, a major degradation product, was found to be 1 µg/mL using this technique. researchgate.netresearchgate.net The use of CAD is advantageous as it overcomes the limitations of UV detection, where analytes may have different UV responses or lack a chromophore altogether. nih.gov
The principle of CAD involves the nebulization of the HPLC eluent, followed by the evaporation of the mobile phase, leaving behind charged aerosol particles of the analyte, which are then detected. nih.gov This universal detection capability makes it a robust tool for impurity profiling and quality control of cisatracurium besylate. researchgate.netthermofisher.com
Ion-Selective Electrode (ISE) Methodologies for Real-Time Degradation Monitoring
Ion-selective electrodes (ISEs) offer an innovative approach for the real-time monitoring of the degradation of atracurium besylate, the parent compound of cisatracurium. oatext.comscitechnol.com The degradation of atracurium, which occurs via Hofmann elimination and ester hydrolysis, can be tracked continuously using a potentiometric sensor. scitechnol.compulsus.comresearchgate.net This provides a significant advantage over chromatographic methods, which involve discrete sampling and analysis.
An ISE-based potentiometric sensor has been designed to monitor the chemical and biological hydrolysis of atracurium besylate. oatext.comscitechnol.combiocrick.com This real-time tracking strategy is highly efficient and accurate, allowing for the study of degradation kinetics. oatext.comscitechnol.com The sensor can detect changes in the concentration of the parent drug as it degrades into products like laudanosine. scitechnol.combiocrick.com
This methodology has been applied to monitor the degradation in both chemical solutions and biological media, such as real serum samples, to measure the rate of in vitro metabolism. scitechnol.comnih.gov The developed potentiometric sensor demonstrated a low limit of detection (LOD) of 0.23 μmol/L and minimal potential drift, highlighting its stability and sensitivity for real-time degradation studies. scitechnol.comnih.gov The use of ISEs represents a significant advancement in the field, offering a tool for personalized medicine by enabling the real-time exploration of drug metabolism. oatext.comscitechnol.comnih.gov
Impurity Profiling and Genotoxic Impurity Detection
The control of impurities, especially genotoxic impurities, is a critical aspect of pharmaceutical quality control. For cisatracurium besylate, the detection and quantification of potential genotoxic impurities, such as benzene (B151609) sulfonates, are of paramount importance.
Detection and Quantification of Benzene Sulfonate Genotoxic Impurities
Benzene sulfonate esters are potential genotoxic impurities that can be present in cisatracurium besylate. google.comyydbzz.com These impurities may arise from the manufacturing process, particularly from the use of benzenesulfonic acid. google.com Due to their potential to cause DNA damage, stringent control and sensitive analytical methods for their detection are required. tapi.com
A highly sensitive method utilizing liquid chromatography-mass spectrometry (LC-MS) has been developed for the detection of benzene sulfonate genotoxic impurities in cisatracurium besylate drug products. google.com This method is capable of simultaneously analyzing and detecting multiple benzene sulfonate esters, including methyl, ethyl, propyl, and isopropyl benzenesulfonates, as well as their p-toluene sulfonate counterparts. google.com
The LC-MS method employs a specific chromatographic column and mobile phase gradient to achieve separation of these impurities. google.com Mass spectrometry is used for detection in positive ion mode, providing high selectivity and sensitivity. google.com The method has been validated for use in cisatracurium besylate bulk drug, powder for injection, and injection formulations. google.com Exploratory studies on commercial batches of cisatracurium besylate injection have shown that with appropriate control of the active pharmaceutical ingredient (API) quality and manufacturing process, these genotoxic impurities can be maintained below detectable levels. yydbzz.com
| Impurity Type | Analytical Method | Key Features | Reference |
| Benzene Sulfonate Esters | Liquid Chromatography-Mass Spectrometry (LC-MS) | Simultaneous detection of multiple genotoxic impurities with high sensitivity and selectivity. | google.com |
Structure Activity Relationships and Rational Drug Design
Stereochemical Determinants of Neuromuscular Blocking Activity
Atracurium's complex stereochemistry, with four chiral centers, results in a mixture of ten isomers. nih.govwashington.edu Research revealed that these isomers possess significantly different potencies and propensities for causing histamine (B1213489) release. nih.govcambridge.org The key to cisatracurium's success lies in the isolation of a single, highly potent, and safer isomer.
Cisatracurium (B1209417) is specifically the (1R,1'R,2R,2'R)-diastereoisomer of atracurium (B1203153). nih.gov This specific R-cis, R'-cis conformation is approximately three to four times more potent than the mixed isomers of atracurium. washington.edudrugbank.com In fact, while cisatracurium constitutes only about 15% of the atracurium mixture by weight, it accounts for over 50% of its neuromuscular blocking activity. washington.eduaneskey.com This highlights the profound impact of stereochemistry on the drug's interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. cambridge.orgnih.gov
Studies comparing various atracurium isomers demonstrated a clear trend: the "R-series" isomers were consistently more potent than their "S-series" counterparts. nih.gov The geometric configuration (cis or trans) also plays a role, with the cis-cis isomer of mivacurium, a related compound, being significantly less active than its trans-trans and cis-trans isomers. aneskey.com The advantageous R-R cis conformation of cisatracurium not only boosts its potency but is also credited with reducing its side effects. oup.com
| Isomer Series | Relative Potency | Key Finding |
|---|---|---|
| R-series | More Potent | The stereochemical configuration at the chiral centers significantly influences the neuromuscular blocking activity, with the R-configuration conferring higher potency. nih.gov |
| S-series | Less Potent |
Molecular Modification Strategies for Analog Development
The development of cisatracurium from atracurium is a prime example of successful analog development through minimal molecular modification. The fundamental premise behind the design of atracurium was to create a bis-quaternary neuromuscular blocker that would undergo predictable degradation in the body, independent of organ function. wikipedia.org This was achieved by incorporating ester linkages that are susceptible to Hofmann elimination, a chemical process that occurs at physiological pH and temperature. ld99.comdrugbank.com
The rational design of atracurium involved creating a molecule with a bis-quaternary structure, which is crucial for neuromuscular-blocking activity, but also one that could be chemically degraded to inactive products. wikipedia.org The modification that led to cisatracurium was not a change in the core structure but rather the isolation of the most active and well-tolerated stereoisomer. nih.govwashington.edu
Further modifications in the benzylisoquinolinium class of neuromuscular blockers have focused on altering the number of methoxy (B1213986) groups and the nature of the connecting chain between the two quaternary heads. oup.com For instance, increasing the number of methoxy groups on the benzylisoquinolinium heads generally increases potency. oup.com The design of atracurium and its analogs also incorporated acyloxy groups around the onium heads, contributing to their unique degradation pathway. oup.com
Computational Chemistry Approaches in Neuromuscular Blocker Design
In recent years, computational chemistry has become an invaluable tool in the design and development of new drugs, including neuromuscular blockers. springermedizin.de Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict how a molecule will interact with its biological target. springermedizin.demdpi.com
For neuromuscular blockers, computational models can simulate the binding of these drugs to the nicotinic acetylcholine receptor. mdpi.com These simulations help in understanding the key interactions, such as hydrogen bonding and electrostatic interactions, that determine binding affinity and potency. researchgate.net For example, MD simulations have been used to study the interaction of sugammadex, a reversal agent, with rocuronium (B1662866), providing insights into the encapsulation process. isaponline.orgnih.gov
Ensemble-based virtual screening, which combines methods like 3D pharmacophore modeling and molecular docking, has been employed to identify novel lead compounds for neuromuscular blocking agents from large chemical databases. mdpi.com These in silico methods can predict the binding modes and energies of potential drug candidates, helping to prioritize compounds for synthesis and further testing. mdpi.com Such computational approaches are instrumental in the rational design of new neuromuscular blockers with improved properties, continuing the legacy of innovation that began with compounds like cisatracurium. springermedizin.deacs.org
| Computational Technique | Application in Drug Design |
|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. springermedizin.demdpi.com |
| Molecular Dynamics (MD) Simulations | Analyzes the physical movements of atoms and molecules to understand binding dynamics and stability. researchgate.netisaponline.org |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity to predict the activity of new compounds. springermedizin.de |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a drug's biological activity. mdpi.com |
Comparative Pharmacological Studies Preclinical and Mechanistic
Comparative Analysis of Potency and Onset/Recovery Characteristics with Related Compounds (e.g., Atracurium)
Cisatracurium (B1209417) besylate is a stereoisomer of atracurium (B1203153) besylate and constitutes one of the 10 isomers present in the atracurium mixture. ijss-sn.com Preclinical and clinical studies have established that cisatracurium is approximately three to four times more potent than atracurium. ijss-sn.comanesthesiologypaper.comrfppl.co.in The 95% effective dose (ED95) for cisatracurium is approximately 0.05 mg/kg, whereas for atracurium it is 0.2 mg/kg. ijss-sn.comanesthesiologypaper.com
In terms of onset of action at equipotent doses (2xED95), atracurium generally exhibits a faster onset than cisatracurium. nih.govnih.govresearchgate.net One study noted onset times of 2.3 ± 1.1 minutes for atracurium compared to 3.1 ± 1.0 minutes for cisatracurium. nih.gov Another study reported an onset time of 168.60 ± 13.44 seconds for atracurium versus 181.03 ± 21.76 seconds for cisatracurium. researchgate.net However, at higher doses (4xED95 and 6xED95), cisatracurium demonstrates a more rapid onset of neuromuscular blockade compared to 2xED95 doses of either atracurium or cisatracurium. anesthesiologypaper.comnih.govnih.gov
Regarding recovery, the profiles of the two compounds are generally comparable when administered in equipotent doses. One comparative study found that after infusion, the spontaneous recovery intervals (25%-75%) were 18 ± 11 minutes for cisatracurium and 18 ± 8 minutes for atracurium, showing no significant difference. nih.gov Another study reported a recovery index of 15.30 ± 1.96 minutes for cisatracurium and 14.63 ± 1.84 minutes for atracurium, which was also not statistically significant. researchgate.net However, higher doses of cisatracurium lead to a longer duration of action compared to atracurium. rfppl.co.innih.govnih.gov
Table 1: Comparative Pharmacodynamic Properties of Cisatracurium and Atracurium
| Parameter | Cisatracurium | Atracurium | Reference |
|---|---|---|---|
| Potency (relative to Atracurium) | ~3-4 times more potent | Baseline | ijss-sn.comanesthesiologypaper.comrfppl.co.in |
| ED95 | 0.05 mg/kg | 0.2 mg/kg | ijss-sn.comanesthesiologypaper.com |
| Onset Time (at 2xED95) | Slower | Faster | nih.govnih.govresearchgate.net |
| Recovery Index (at 2xED95) | Comparable | Comparable | researchgate.netnih.gov |
Differential Histamine (B1213489) Release Mechanisms Investigation
A primary distinguishing feature between cisatracurium and atracurium is their differential effect on histamine release. ijss-sn.com Atracurium is known to cause dose-dependent histamine release, which can lead to cardiovascular effects such as hypotension and tachycardia, as well as cutaneous signs like flushing. anesthesiologypaper.compillbuys.comcambridge.org This effect is attributed to the direct action of some of the isomers within the atracurium mixture on mast cells. cambridge.org
In stark contrast, cisatracurium is characterized by its lack of histamine-releasing properties, even at high doses. anesthesiologypaper.compillbuys.comcambridge.org Preclinical studies in various animal models, including cats, dogs, and Rhesus monkeys, demonstrated that cisatracurium did not produce histamine-like cardiovascular effects or increase plasma histamine concentrations, unlike atracurium and its other isomers. pillbuys.comresearchgate.net In one study involving cats, atracurium produced a 100-fold increase in plasma histamine concentration, while cisatracurium had no significant effect. pillbuys.com This lack of histamine release is considered a significant advantage, providing greater cardiovascular stability. ijss-sn.com A double-blind comparison with vecuronium, another non-histamine-releasing agent, confirmed that cisatracurium does not cause systemic or cutaneous histamine release, and a marker for mast cell degranulation, tryptase, showed no evidence of release. nih.govresearchgate.net The phenomenon of histamine release appears to be stereospecific, with the R-cis,R'-cis isomer (cisatracurium) being devoid of this effect. anesthesiologypaper.comcambridge.org
Cardiovascular Stability Assessments in Preclinical Models
The differential histamine-releasing profiles of cisatracurium and atracurium directly correlate with their cardiovascular effects in preclinical models. Due to its propensity to release histamine, atracurium can cause significant dose-related cardiovascular changes, including decreases in mean arterial blood pressure and tachycardia. pillbuys.com
Conversely, cisatracurium is noted for its excellent cardiovascular stability. researchgate.net In preclinical studies on anesthetized dogs and Rhesus monkeys, bolus injections of cisatracurium at doses far exceeding the human neuromuscular-blocking ED95 did not produce significant effects on mean arterial blood pressure or heart rate. pillbuys.com In a study on anesthetized beagle dogs, cisatracurium, at doses up to 26 times the human ED95, had no significant effects on these cardiovascular parameters. pillbuys.com This cardiovascular stability is a direct consequence of its inability to trigger significant histamine release. ijss-sn.compillbuys.com This property means that cisatracurium does not have significant vagolytic or ganglion-blocking properties and therefore does not have a clinically significant effect on heart rate, nor will it counteract bradycardia from other anesthetic agents or vagal stimulation. medicines.org.uk
Preclinical Toxicology and Mutagenicity Research
Cisatracurium besylate has been evaluated in a battery of genotoxicity assays. fda.govpfizermedicalinformation.com In the in vitro mouse lymphoma forward gene mutation assay (MLA), cisatracurium besylate was found to be mutagenic. fda.govpfizermedicalinformation.comnafdac.gov.ngmedicines.org.uk This assay detects a range of genetic events, including point mutations and chromosomal damage. nih.gov The positive result in the mouse lymphoma assay occurred at concentrations of 40 µg/ml and higher, both in the presence and absence of exogenous metabolic activation. pfizermedicalinformation.commedicines.org.ukdrugbank.com However, it has been suggested that a single positive mutagenic response for a drug that is used infrequently or for a short duration may be of questionable clinical relevance. medicines.org.uk
In contrast to the in vitro mouse lymphoma assay results, in vivo studies did not show evidence of mutagenicity. fda.gov An in vivo cytogenetic study in rats, which assesses chromosomal abnormalities in bone marrow, found no significant chromosomal changes at subcutaneous doses up to 4 mg/kg. nafdac.gov.ngmedicines.org.uk Other genotoxicity assays, including the in vitro bacterial reverse gene mutation (Ames) assay and the in vitro human lymphocyte chromosomal aberration assay, also did not demonstrate evidence of mutagenicity or clastogenicity for cisatracurium besylate. fda.govpfizermedicalinformation.com
Table 2: Summary of Genotoxicity Studies for Cisatracurium Besylate
| Assay | Result | Reference |
|---|---|---|
| In Vitro Mouse Lymphoma Forward Gene Mutation Assay | Positive (mutagenic) | fda.govpfizermedicalinformation.comnafdac.gov.ngmedicines.org.ukdrugbank.com |
| In Vitro Bacterial Reverse Gene Mutation (Ames) Assay | Negative | fda.govpfizermedicalinformation.com |
| In Vitro Human Lymphocyte Chromosomal Aberration Assay | Negative | fda.govpfizermedicalinformation.com |
| In Vivo Rat Bone Marrow Cytogenetic Assay | Negative | fda.govnafdac.gov.ngmedicines.org.uk |
Malignant hyperthermia (MH) is a rare but life-threatening hypermetabolic disorder of skeletal muscle triggered by certain anesthetic agents in susceptible individuals. researchgate.netwikipedia.org Preclinical studies have been conducted to assess whether cisatracurium can trigger this syndrome. Studies in malignant hyperthermia-susceptible pigs indicated that cisatracurium does not trigger MH. medicines.org.ukmcaz.co.zw This finding aligns cisatracurium with other non-depolarizing muscle relaxants like pancuronium (B99182), vecuronium, and rocuronium (B1662866), which are generally considered safe for use in MH-susceptible patients. wikipedia.orgnih.gov
Emerging Research and Future Directions
Novel Degradation Pathway Elucidation
Cisatracurium's primary route of elimination is Hofmann elimination, a chemical process dependent on physiological pH and temperature. patsnap.comnih.govwikipedia.org This degradation pathway is crucial as it is independent of liver or kidney function. nih.gov In vitro studies with human plasma have shown that cisatracurium (B1209417) spontaneously breaks down into laudanosine (B1674548) and a quaternary monoacrylate. wikipedia.org This monoacrylate then undergoes ester hydrolysis to form a monoquaternary alcohol, with Hofmann elimination being the rate-limiting step. wikipedia.org
However, research in rat plasma has revealed an additional pathway involving metabolism by non-specific carboxylesterases, which is the rate-limiting step in this species, leading to the formation of a monoquaternary alcohol and a monoquaternary acid. wikipedia.org While Hofmann elimination is considered the main pathway in humans, the contribution of ester hydrolysis is also acknowledged. nih.govnih.govwikipedia.org Recent studies have focused on identifying various degradation products (DPs) under different stress conditions, such as exposure to acidic and alkaline environments, oxidizing agents, and heat. mdpi.com These studies have confirmed the formation of laudanosine and monoquaternary acrylate (B77674) as major degradants. mdpi.comnih.gov
Development of Enhanced Stability Formulations
The inherent instability of cisatracurium besylate in aqueous solutions, particularly its sensitivity to temperature and pH, presents challenges for its storage and clinical use. nih.govgoogle.com To address this, research is actively exploring new formulations to enhance its stability.
One approach involves the use of stabilizers. A recent patent describes a formulation that uses a synergistic combination of citric acid and ethanol (B145695) to reduce the drug's sensitivity to temperature and pH, thereby antagonizing the Hofmann elimination reaction and improving product stability. google.com Another avenue of investigation is the development of lyophilized (freeze-dried) preparations. google.com These formulations, which may include excipients like lactose, glucose, mannitol, or glycine, aim to create a stable, solid form of the drug that can be stored at room temperature, offering significant advantages in terms of production, transport, and storage. google.com
Studies have also meticulously evaluated the stability of cisatracurium solutions under various clinical conditions, including different concentrations, diluents (e.g., 5% dextrose, 0.9% sodium chloride), and storage temperatures. researchgate.netnih.gov For instance, a compounded 10 mg/mL cisatracurium solution was found to be stable for at least 15 months when refrigerated. researchgate.net These studies provide crucial data for optimizing the preparation and storage of cisatracurium solutions in hospital pharmacy settings. nih.govresearchgate.net
Advanced Analytical Characterization of Minor Impurities and Metabolites
Ensuring the purity and safety of cisatracurium besylate injections requires sophisticated analytical methods to identify and quantify potential impurities and metabolites. Cisatracurium itself is one of ten stereoisomers of atracurium (B1203153), with the cis-cis isomer being the most pharmacologically active. nih.gov
Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are instrumental in this area. nih.gov These methods allow for the separation and identification of various stereoisomers and degradation-related impurities. For example, LC-MS analysis has been used to identify several European Pharmacopoeia (EP) listed impurities, including impurity A, impurities E/F, and impurities N/O, in compounded cisatracurium solutions. nih.govresearchgate.net The development of fast liquid chromatography methods using sub-2 μm column technology has significantly reduced analysis times while maintaining excellent resolution of atracurium isomers. nih.gov
The primary metabolites of cisatracurium are laudanosine and a monoquaternary alcohol metabolite. drugbank.com While laudanosine has been studied for its potential neurotoxic effects, there is a growing interest in characterizing other minor metabolites and understanding their potential biological activity. nih.govnih.gov
Mechanistic Studies on Metabolite Bioactivity and Clearance Beyond Laudanosine
While the pharmacology of laudanosine has been a primary focus, emerging research is beginning to investigate the bioactivity and clearance of other cisatracurium metabolites. nih.govbiocrick.com Laudanosine itself is known to cross the blood-brain barrier and can interact with various receptors, including GABA, opioid, and nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net It is metabolized into desmethyl metabolites, which are then conjugated with glucuronic acid and excreted in the urine. drugbank.com
The clearance of cisatracurium metabolites is primarily dependent on the liver and kidneys. nih.gov Consequently, in patients with renal or hepatic impairment, the half-life of these metabolites can be prolonged, potentially leading to higher concentrations after long-term administration. nih.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for assessing the purity and impurity profiles of Cisatracurium Besylate?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with system suitability tests ensuring resolution ≥2.0 between critical peaks (e.g., R-cis-R'-trans-atracurium and cisatracurium) . Impurity analysis involves quantifying organic residues (e.g., methyl benzenesulfonate) using internal standards and peak height ratios, adhering to USP standards (97.0–102.0% purity) . Nuclear magnetic resonance (1H-NMR, 13C-NMR) and mass spectrometry further confirm structural integrity .
Q. How is Cisatracurium Besylate synthesized, and what strategies optimize its yield?
- Methodological Answer : The synthesis involves three key steps:
Acylation and Cyclization : Starting with 3,4-dimethoxyphenethylamine and (3,4-dimethoxyphenyl)acetic acid to form tetrahydroisoquinoline via Bischler-Napieralski reaction .
Chiral Resolution : Semi-quantitative separation using (+)-di-1,4-toluoyl-D-tartaric acid to isolate the R-enantiomer .
Michael Addition and Methylation : Final steps to produce the bis-benzene sulfonate derivative .
- Optimization : Reduced reaction time (24.79% total yield) and high purity (99.18%) are achieved through solvent selection and temperature control .
Q. What pharmacological properties differentiate Cisatracurium Besylate from Atracurium Besylate?
- Methodological Answer : Comparative studies show:
- Onset Time : 165.95 seconds (Cisatracurium) vs. 196.95 seconds (Atracurium) .
- Duration of Action : 57.41 minutes (Cisatracurium) vs. 34.58 minutes (Atracurium) .
- Hemodynamic Stability : Lower mean pulse rate (68.20 vs. 72.16 bpm) and systolic blood pressure (126.10 vs. 130.64 mm Hg) in Cisatracurium-treated subjects .
Advanced Research Questions
Q. How can conflicting data on Cisatracurium-induced cytotoxicity (autophagy vs. apoptosis) be resolved experimentally?
- Methodological Answer :
- In Vitro Models : Use wild-type MEF cells with apoptosis inhibitors (e.g., zVAD) to isolate autophagy-specific effects. Monitor LC3-positive autophagosomes and mitochondrial fragmentation via fluorescence microscopy .
- Dose-Response Analysis : Linear regression of cell viability at 25–75 µM Cisatracurium reveals concentration-dependent autophagic cell death, independent of apoptosis pathways .
Q. What pharmacokinetic study designs are critical for Cisatracurium in organ-impaired populations?
- Methodological Answer :
- Hofmann Elimination Focus : Design studies measuring plasma clearance and metabolite (laudanosine) levels in hepatic/renal impairment models, as metabolism is organ-independent .
- Dosing Adjustments : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug concentration with neuromuscular blockade duration in target populations .
Q. How can chiral resolution techniques improve synthesis efficiency of Cisatracurium Besylate?
- Methodological Answer :
- Advanced Resolution Agents : Replace traditional tartaric acid derivatives with enantioselective catalysts (e.g., immobilized lipases) to enhance R-enantiomer yield .
- Process Analytical Technology (PAT) : Integrate real-time HPLC monitoring during cyclization to optimize reaction kinetics and reduce racemization .
Q. What statistical approaches best analyze hemodynamic stability in comparative studies (e.g., Cisatracurium vs. Atracurium)?
- Methodological Answer :
- Mixed-Effects Models : Account for intraoperative variability (e.g., blood pressure fluctuations) by nesting subjects within surgical procedures .
- Non-Inferiority Testing : Use two-sided t-tests to confirm Cisatracurium’s non-inferiority in hemodynamic stability (α=0.05, power=80%) .
Q. How do synthesis-derived impurities impact pharmacological efficacy, and how are they controlled?
- Methodological Answer :
- Impurity Profiling : Identify critical impurities (e.g., R-trans-R'-trans-atracurium) via LC-MS and assess their neuromuscular blocking potency in vitro .
- Quality-by-Design (QbD) : Implement risk-based control strategies (e.g., design space for reaction parameters) to limit impurities to <0.1% per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
